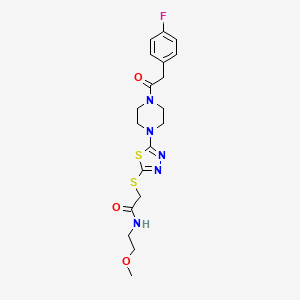
(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(2,4-dichlorophenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of thiazole and cyanide, and its unique chemical structure makes it an interesting candidate for various research studies.
Scientific Research Applications
Synthesis and Antitumor Properties
- A study by Abdel-Wahab, Farghaly, and Badria (2011) explores the synthesis of new compounds incorporating a 2,4-dichlorophenoxy nucleus, similar in some respects to the dichlorophenyl component of the query compound. These synthesized compounds were tested for antitumor activity, demonstrating the potential for thiazole derivatives in cancer research (Abdel-Wahab, Farghaly, & Badria, 2011).
Corrosion Inhibition Performance
- Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, evaluating their performance as corrosion inhibitors. This research demonstrates the utility of thiazole compounds in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).
Ultrasound-Assisted Synthesis
- The work by El-Rahman, Saleh, and Mady (2009) on the ultrasound-assisted synthesis of novel 1,3,4-thiadiazole derivatives showcases innovative methods for creating thiazole-related compounds. Such approaches could be applicable to the synthesis of complex thiazole derivatives for various research applications (El-Rahman, Saleh, & Mady, 2009).
Anticancer Agent Design
- Sayed et al. (2019) designed, synthesized, and evaluated novel thiazolyl-pyrazole derivatives as anticancer agents. This study not only highlights the anticancer potential of thiazole derivatives but also the computational approaches in drug design, which could be relevant for designing derivatives of the query compound (Sayed et al., 2019).
Photostability and Fluorogenic Behavior
- Shank et al. (2013) discussed the synthesis of a bridge-substituted version of Thiazole Orange, revealing insights into the photostability and fluorogenic behavior of thiazole dyes. This research underscores the potential of thiazole derivatives in developing fluorogenic probes for biological and chemical sensors (Shank et al., 2013).
properties
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-7-6-13(19)8-14(15)20/h2-8,10,23H,1H3/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXDBNYUGRKMBO-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)